4H-Imidazo[5,1-D][1,2,3,5]thiatriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo[5,1-D][1,2,3,5]thiatriazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[5,1-D][1,2,3,5]thiatriazine typically involves the condensation of imidazole-2-thiones with appropriate reagents. One common method includes the reaction of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides or 2-butenoyl chloride in the presence of pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize efficiency and yield. This could include the use of continuous flow reactors and automated systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Imidazo[5,1-D][1,2,3,5]thiatriazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies, particularly in the development of bioactive molecules.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 4H-Imidazo[5,1-D][1,2,3,5]thiatriazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4H-Imidazo[5,1-D][1,2,3,5]thiatriazine can be compared to other similar heterocyclic compounds, such as imidazo[2,1-b][1,3]thiazines and their derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example:
Imidazo[2,1-b][1,3]thiazines: Known for their bioactive properties, including antituberculosis and anticancer activities.
Benzimidazo[2,1-b]thiazines: Identified as inhibitors of specific enzymes and receptors, with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
790253-33-7 |
---|---|
Molekularformel |
C4H4N4S |
Molekulargewicht |
140.17 g/mol |
IUPAC-Name |
4H-imidazo[5,1-d][1,2,3,5]thiatriazine |
InChI |
InChI=1S/C4H4N4S/c1-4-6-7-9-3-8(4)2-5-1/h1-2H,3H2 |
InChI-Schlüssel |
JZSUVIUGXNYEAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2C=NC=C2N=NS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.